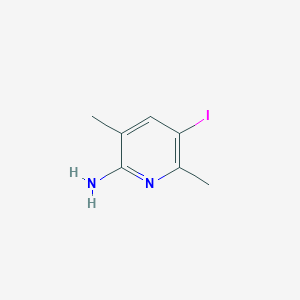
5-iodo-3,6-dimethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-iodo-3,6-dimethylpyridin-2-amine is a pyridine derivative with the molecular formula C7H9IN2. This compound is characterized by the presence of an amino group at the 2-position, methyl groups at the 3- and 6-positions, and an iodine atom at the 5-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-3,6-dimethylpyridin-2-amine typically involves the iodination of 2-amino-3,6-dimethylpyridine. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions usually involve the use of sodium nitrite and hydrochloric acid to generate the diazonium salt, followed by the addition of potassium iodide to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
5-iodo-3,6-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling, where the iodine is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Amination Reactions: The compound can undergo amination reactions, where the amino group is introduced at the C-5 position using copper or palladium catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in amination reactions.
Boronic Acids: Used in substitution reactions to replace the iodine atom.
Major Products Formed
Aryl or Vinyl Derivatives: Formed from substitution reactions.
Nitro Derivatives: Formed from oxidation of the amino group.
Amines: Formed from reduction of the amino group.
Applications De Recherche Scientifique
5-iodo-3,6-dimethylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial, antiviral, and anticancer properties.
Agrochemicals: Used in the development of pesticides and herbicides.
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: Used as a probe in biochemical studies to investigate enzyme functions and molecular interactions.
Mécanisme D'action
The mechanism of action of 5-iodo-3,6-dimethylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom and amino group can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity. The methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-iodopyridine: Lacks the methyl groups at the 3- and 6-positions.
2-Amino-3,6-dimethylpyridine: Lacks the iodine atom at the 5-position.
2-Amino-3,5-dimethylpyridine: Has a different substitution pattern with methyl groups at the 3- and 5-positions.
Uniqueness
5-iodo-3,6-dimethylpyridin-2-amine is unique due to the combination of its substituents, which confer specific chemical properties such as increased reactivity in substitution reactions and enhanced binding interactions in biological systems. The presence of both electron-donating (amino and methyl groups) and electron-withdrawing (iodine atom) substituents allows for versatile chemical modifications and applications.
Propriétés
Formule moléculaire |
C7H9IN2 |
|---|---|
Poids moléculaire |
248.06 g/mol |
Nom IUPAC |
5-iodo-3,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9IN2/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3,(H2,9,10) |
Clé InChI |
LDKCWGCCWUDLEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1N)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


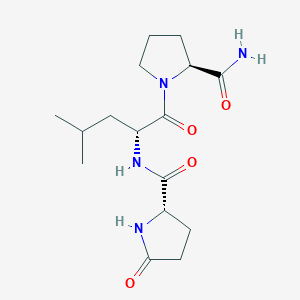
![ethyl 3-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8452723.png)
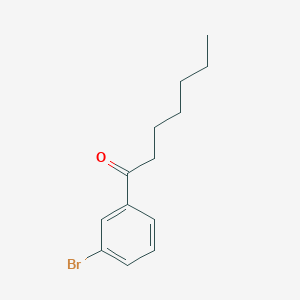
![3-Amino-5-ethyl-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B8452734.png)
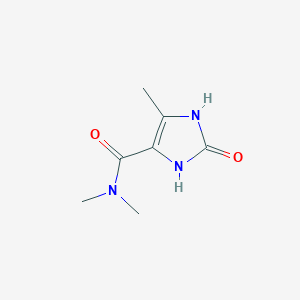
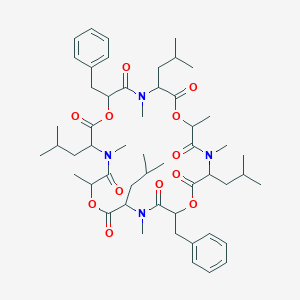
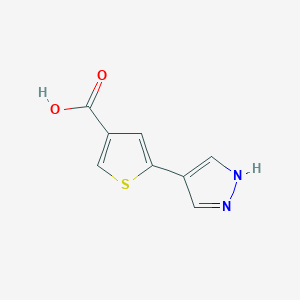
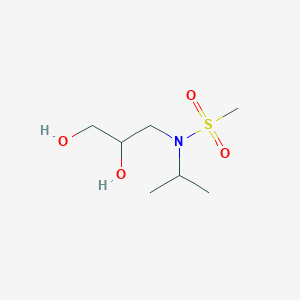
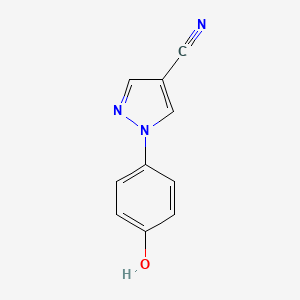
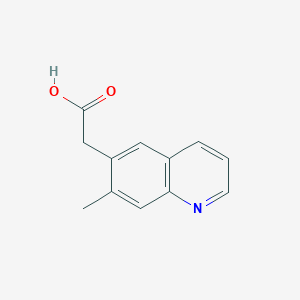
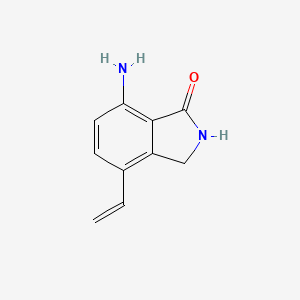
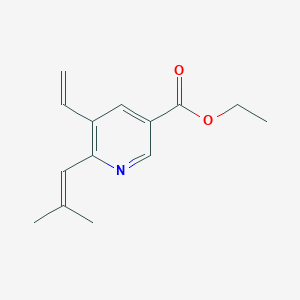
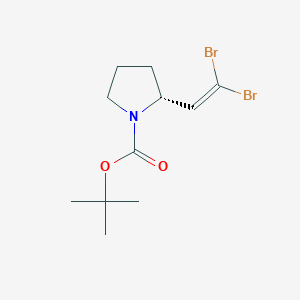
![{5-[3-(Trifluoromethyl)phenyl]isoxazol-3-yl}methan-1-ol](/img/structure/B8452811.png)
